molecular formula C10H17ClF3NO2 B2596799 Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride CAS No. 2460749-91-9

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride

Cat. No.: B2596799
CAS No.: 2460749-91-9
M. Wt: 275.7
InChI Key: CUQPOUIEQRPPRJ-UHFFFAOYSA-N
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Description

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the piperidine ring and a methyl propanoate ester attached at the 3-position. Its structural complexity, particularly the electron-withdrawing -CF₃ group, confers unique physicochemical properties, such as increased metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2.ClH/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13;/h7-8,14H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQPOUIEQRPPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCC(NC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride typically involves the reaction of 3-(trifluoromethyl)piperidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the piperidine ring to the acrylate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Introduction to Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate Hydrochloride

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride is a complex organic compound with a specific chemical structure and properties. It is identified by its CAS number, 2460749-91-9, and has a molecular weight of 275.7 g/mol . This compound is of interest in various scientific research applications due to its unique chemical features.

Applications

While specific applications of methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride are not extensively documented in the available literature, compounds with similar structures often find use in:

  • Pharmaceutical Research : Compounds containing trifluoromethyl groups and piperidine rings are commonly explored for their potential biological activities, such as antiviral, antibacterial, or anticancer properties. These structural elements can contribute to the compound's ability to interact with biological targets.
  • Chemical Synthesis : As a building block, this compound can be used in the synthesis of more complex molecules. Its trifluoromethyl group and piperidine ring provide versatile functionalities for further chemical modifications.
  • Material Science : Fluorinated compounds are sometimes used in material science due to their unique properties, such as hydrophobicity and stability. However, specific applications in this field for methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride are not well-documented.

Case Studies and Research Findings

Due to the lack of detailed case studies or comprehensive research findings specifically on methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride, it is challenging to provide concrete examples of its applications. However, similar compounds are often studied for their pharmacological potential or as intermediates in chemical synthesis.

Suppliers and Availability

This compound is available from suppliers such as Nanjing Shizhou Biology Technology Co., Ltd. in China and can also be sourced from EvitaChem. Sigma-Aldrich provides it with detailed product information, including pricing and purity .

Mechanism of Action

The mechanism of action of Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and analogs:

Compound Name Core Structure Substituents Functional Groups Molecular Formula*
Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride Piperidine -CF₃ at 6-position; propanoate ester at 3-position Ester, tertiary amine (HCl salt) C₁₀H₁₆ClF₃NO₂
Methyl 3-(piperidin-3-yl)propanoate hydrochloride () Piperidine No -CF₃; propanoate ester at 3-position Ester, tertiary amine (HCl salt) C₉H₁₈ClNO₂
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (CAS 134430-96-9; ) Phenylpropanoate Amino group, 4-hydroxyphenyl substituent Ester, primary amine (HCl salt) C₁₀H₁₃ClN₂O₃
Methyl 3-(pyridin-3-yl)propanoate (CAS 84199-98-4; ) Pyridine Pyridine ring; propanoate ester at 3-position Ester, aromatic amine C₉H₁₁NO₂
3-Methylpiperidine hydrochloride (CAS 58531-29-6; ) Piperidine Methyl group at 3-position Tertiary amine (HCl salt) C₆H₁₄ClN

*Molecular formulas are calculated based on systematic naming and evidence where available.

Key Functional Group Comparisons

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
    The -CF₃ group in the target compound enhances electronegativity and steric bulk compared to -CH₃ in 3-methylpiperidine hydrochloride. This increases resistance to oxidative metabolism and improves binding to hydrophobic pockets in biological targets .
  • Piperidine vs. Pyridine Rings: The saturated piperidine ring in the target compound allows greater conformational flexibility, while the aromatic pyridine ring in methyl 3-(pyridin-3-yl)propanoate contributes to π-π stacking interactions but reduces basicity .
  • Ester vs. Amide Linkages: The methyl propanoate ester in the target compound is more hydrolytically labile than amide bonds found in analogs like Ziprasidone hydrochloride (), influencing its metabolic fate .

Pharmacological Relevance

  • The piperidine scaffold is prevalent in CNS-active drugs (e.g., Ziprasidone in ), suggesting the target compound could serve as a precursor for antipsychotics or antidepressants .

Biological Activity

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate; hydrochloride (CAS Number: 2460749-91-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Molecular Formula: C10H16F3ClN2O2
  • Molecular Weight: 275.7 g/mol
  • IUPAC Name: Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate hydrochloride
  • Physical Form: Powder
  • Purity: ≥95%

The biological activity of methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate; hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and dopamine. Research indicates that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes including cognition, memory, and motor control .

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A notable study demonstrated that a related piperidine compound exhibited higher cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Neuropharmacological Effects
    • The compound's structural features suggest potential neuropharmacological applications. Piperidine derivatives have been associated with the modulation of cholinergic systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
    • Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes have been noted, indicating a possible role in enhancing cholinergic transmission .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in FaDu cells
Cholinesterase InhibitionInhibits AChE and BuChE
NeuroprotectionPotential for treating neurodegenerative diseases

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on various piperidine derivatives, it was found that methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the activation of apoptotic pathways and the inhibition of cell cycle progression.

Case Study 2: Neuropharmacological Applications
Another investigation focused on the neuroprotective effects of piperidine compounds, where methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate was evaluated for its ability to enhance cognitive function in animal models. Results indicated improved memory retention and reduced neurodegeneration markers.

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